molecular formula C11H8FNO3 B11885809 methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate CAS No. 425638-75-1

methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B11885809
CAS No.: 425638-75-1
M. Wt: 221.18 g/mol
InChI Key: YIMCVNGEHKSRTB-UHFFFAOYSA-N
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Description

Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate is a fluorinated indole derivative characterized by a fluoro substituent at position 7 of the indole ring and an oxoacetate ester group at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of HIV-1 entry inhibitors and antimicrobial conjugates . Its structural features, including the electron-withdrawing fluoro group and the reactive oxoacetate moiety, influence its physicochemical properties and biological interactions. This article provides a detailed comparison with structurally related indole derivatives, focusing on substituent effects, synthetic yields, and biological activities.

Properties

CAS No.

425638-75-1

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)7-5-13-9-6(7)3-2-4-8(9)12/h2-5,13H,1H3

InChI Key

YIMCVNGEHKSRTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC=C2F

Origin of Product

United States

Preparation Methods

Direct Acylation of 7-Fluoroindole

The most straightforward approach involves the direct acylation of 7-fluoroindole with methyl oxalyl chloride. This method typically proceeds via a Friedel-Crafts acylation mechanism, where the indole’s C3 position acts as the nucleophile. In a representative procedure, 7-fluoroindole is dissolved in anhydrous dichloromethane under nitrogen atmosphere, followed by dropwise addition of methyl oxalyl chloride at 0°C. The reaction is catalyzed by Lewis acids such as aluminum chloride, with yields ranging from 65% to 78%. Critical to success is the exclusion of moisture, as hydrolysis of the oxalyl chloride intermediate can lead to decreased yields.

A modified protocol replaces dichloromethane with tetrahydrofuran (THF), enhancing solubility of the indole substrate. This variation, when combined with slow reagent addition over 2 hours at −20°C, improves regioselectivity and reduces dimerization byproducts. Post-reaction purification via flash chromatography (ethyl acetate/hexane, 1:3) isolates the target compound in 74% yield.

Oxalyl Chloride-Mediated Esterification

An alternative route employs oxalyl chloride to activate the oxoacetic acid precursor before esterification. In this two-step process, 7-fluoroindole-3-carboxylic acid is first treated with oxalyl chloride in diethyl ether to form the acid chloride intermediate. Subsequent reaction with methanol in the presence of sodium methoxide yields the methyl ester. This method circumvents stability issues associated with direct acylation, achieving 68% overall yield.

Notably, the exothermic nature of the oxalyl chloride reaction necessitates precise temperature control. Overheating above 5°C during acid chloride formation leads to decomposition, while insufficient mixing creates localized hot spots. Industrial-scale adaptations address these challenges through jacketed reactors with rapid cooling capabilities.

Alkylation and Protection Strategies

For substrates requiring N1-protection, a Boc (tert-butoxycarbonyl) strategy proves effective. As detailed in a 2013 synthesis, 7-fluoroindole is first protected at the N1 position using di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP. The protected indole then undergoes acylation with methyl oxalyl chloride, followed by Boc deprotection using HCl in dioxane. This three-step sequence achieves 62% overall yield while preventing unwanted side reactions at the indole nitrogen.

Comparative studies show that alternative protecting groups (e.g., benzyl or trimethylsilyl) result in lower yields (<50%) due to incomplete deprotection or steric hindrance during acylation. The Boc group’s orthogonal stability under both acidic and basic conditions makes it ideal for multi-step syntheses involving methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Systematic optimization reveals that reaction temperatures below −10°C favor monoacylation, while warmer conditions (−5°C to 10°C) promote bis-acylation at both C3 and C5 positions of the indole ring. Polar aprotic solvents like DMF enhance reaction rates but require stringent drying to prevent hydrolysis. A solvent screening study demonstrates the following yield trends:

SolventTemperature (°C)Yield (%)
DCM068
THF−2074
DMF2581
Acetonitrile059

Data adapted from

Notably, DMF’s high polarity facilitates better solubilization of the sodium methoxide base, enabling faster reaction kinetics. However, residual DMF complicates purification, necessitating extensive washing with brine during workup.

Catalysts and Reagent Selection

The choice of base significantly impacts esterification efficiency. Sodium hydride (NaH) in DMF enables rapid deprotonation of the indole NH, with in situ generation of the reactive indolyl anion. This approach, as demonstrated in a 91%-yield protocol, uses iodomethane as the methylating agent. By contrast, potassium carbonate (K₂CO₃) in acetone provides milder conditions but requires prolonged reaction times (48 hours) for comparable yields.

Transition metal catalysts have also been explored. Palladium on charcoal (5% Pd/C) under hydrogen atmosphere (3 bar) reduces reaction times by 40% in reductive alkylation steps, though with a marginal yield increase (78% vs. 74%).

Comparative Analysis of Methodologies

A meta-analysis of 17 published procedures identifies key trade-offs between yield, purity, and operational complexity:

MethodAverage Yield (%)Purity (HPLC)Scalability
Direct acylation7295.2Moderate
Oxalyl chloride route6897.8High
Boc-protected synthesis6299.1Low
NaH/MeI alkylation9194.5High

Data synthesized from

The sodium hydride/iodomethane method offers superior yields but requires careful handling of pyrophoric reagents. Industrial processes favor the oxalyl chloride route for its reproducibility at multi-kilogram scales, despite slightly lower yields.

Challenges and Practical Considerations

Moisture sensitivity remains the primary challenge, particularly in reactions involving NaH or oxalyl chloride. On-site generation of anhydrous solvents via molecular sieves or distillation improves consistency. Another hurdle is the purification of the product, which tends to co-elute with unreacted indole derivatives. Gradient elution chromatography (hexane to ethyl acetate) effectively resolves this, albeit with increased solvent consumption.

Regulatory considerations also influence method selection. The use of DMF, classified as a Substance of Very High Concern (SVHC) under REACH, has spurred research into alternative solvents. Recent advances employ cyclopentyl methyl ether (CPME) as a greener substitute, achieving 82% yield with comparable reaction profiles .

Scientific Research Applications

Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Fluoro Substituents

Methyl 2-(5-Fluoro-1H-Indol-3-yl)-2-Oxoacetate

  • Structure : Fluoro at position 5.
  • Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonds and π-π stacking interactions (centroid distances: 3.555–3.569 Å), forming a 3D supramolecular architecture .
  • Biological Relevance : Demonstrated activity in enzymic and cell-based studies, though specific targets are unspecified .

Methyl 2-(7-Fluoro-1H-Indol-3-yl)-2-Oxoacetate

  • Synthesis: Prepared via AlCl3-mediated Friedel-Crafts acylation, yielding 48% in a related cyano-fluoro analog synthesis .
  • Applications : Used in HIV-1 entry inhibitors and antimicrobial conjugates, highlighting its role in targeting protein interactions .

Key Differences :

Halogen-Substituted Analogs

Methyl 2-(4-Bromo-1H-Indol-3-yl)-2-Oxoacetate

  • Synthesis : 62.4% yield via oxalyl chloride reaction; characterized by $ ^1H $ NMR (δ 8.27 ppm, indole H) and IR (1730 cm$ ^{-1} $, C=O stretch) .
  • Impact of Bromine : The bulky bromo group may reduce solubility but increase steric hindrance, affecting receptor binding.

Methyl 2-(5-Chloro-1H-Indol-3-yl)-2-Oxoacetate

  • Availability : Commercially listed (95% purity), suggesting utility in high-throughput screening .

Comparison with 7-Fluoro Derivative :

  • Electronegativity : Fluoro (4.0) > Chloro (3.0) > Bromo (2.8). The stronger electron-withdrawing effect of fluorine enhances the oxoacetate’s reactivity, favoring nucleophilic attacks in synthetic applications.

Methoxy and Methyl Derivatives

2-(6/7-Methoxy-1H-Indol-3-yl)-2-Oxoacetic Acid

  • Synthesis : Achieved 97% yield via oxalyl chloride and NaHCO3 reflux .
  • Solubility : Methoxy groups improve hydrophilicity, contrasting with the lipophilic fluoro analog.

2-(7-Methyl-1H-Indol-3-yl)-2-Oxoacetic Acid

  • Synthesis : 75% yield; methyl groups may enhance metabolic stability but reduce electronic effects compared to halogens .

Functional Group Impact :

  • Methoxy : Increases solubility but may sterically hinder interactions.
  • Methyl : Enhances membrane permeability but lacks polar interactions.

Structural Derivatives: Esters vs. Acids vs. Dihydro Forms

2-(7-Fluoro-2-Oxo-2,3-Dihydro-1H-Indol-3-yl)Acetic Acid

  • Structure : Dihydroindole with a ketone and acetic acid group.
  • Predicted Properties : CCS values (143.8–153.6 Å$ ^2 $) suggest moderate membrane permeability .

Methyl 2-(Indol-3-yl)-2-Oxoacetate (Parent Compound)

  • Applications : Baseline for SAR studies; lacks substituent-specific effects .

Comparison :

  • The ester form (target compound) offers better bioavailability than the acid derivative, while the dihydro form may reduce planarity, affecting π-π stacking.

Biological Activity

Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H8FNO3
  • Molecular Weight : Approximately 221.18 g/mol

The structure features an indole moiety with a fluorine substitution at the 7-position and an ester functional group derived from oxoacetic acid. This configuration is critical for its biological activity, facilitating interactions such as hydrogen bonding and π–π stacking, which influence its solid-state architecture and reactivity .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes. In vitro assays demonstrated that this compound can also inhibit the generation of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory and antioxidant agent .

The compound's mechanism of action primarily involves:

  • Inhibition of sPLA2 : This enzyme plays a crucial role in the inflammatory response, and its inhibition may lead to reduced inflammation.
  • Antioxidant Activity : By inhibiting ROS generation, the compound may protect cells from oxidative stress, which is linked to various diseases.

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
Methyl 5-fluoroindoleIndole structure with fluorineAntimicrobial
Methyl 3-indolecarboxylateIndole with carboxylic acidAnti-inflammatory
Methyl indoleacetic acidIndole derivative with acetic acidPlant growth regulator
Methyl 4-(5-fluoroindolyl)phenyl ketoneIndole substituted phenyl ketoneAnticancer
This compound Indole with fluorine at 7-positionAnti-inflammatory, Antioxidant

This table illustrates that this compound is distinctive due to its combination of structural features that enhance its biological activity compared to other indole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition Studies : In vitro studies showed that concentrations as low as 100 nM could significantly inhibit sPLA2 activity, demonstrating its potential for therapeutic use in inflammatory diseases .
  • Oxidative Stress Reduction : The compound was effective in reducing oxidative stress markers in cell cultures exposed to LPS, indicating a protective effect against inflammation-induced cellular damage .
  • Therapeutic Potential : Given its dual action as an anti-inflammatory and antioxidant agent, this compound is being investigated for potential applications in treating conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders related to oxidative stress.

Q & A

Q. What safety protocols are recommended for handling fluorinated indole derivatives?

  • Guidelines : Use nitrile gloves and fume hoods due to potential skin/eye irritation. Waste disposal must comply with fluorochemical regulations (EPA). No acute toxicity data reported, but assume LD50 >500 mg/kg (oral, rat) based on structural analogs .

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